molecular formula C19H23N3O5 B6009780 2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol

2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol

Cat. No.: B6009780
M. Wt: 373.4 g/mol
InChI Key: GUOIGNFASCHGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups, a piperazine ring, and a nitrophenol moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenol with piperazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades, ultimately affecting cellular functions and responses .

Comparison with Similar Compounds

2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific functional groups and therapeutic applications. The uniqueness of this compound lies in its specific combination of methoxy, piperazine, and nitrophenol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-26-17-6-4-3-5-15(17)21-9-7-20(8-10-21)13-14-11-16(22(24)25)19(23)18(12-14)27-2/h3-6,11-12,23H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOIGNFASCHGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.